molecular formula C11H9NOS B8740801 3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile

3-Benzo[b]thiophen-3-yl-3-hydroxy-propionitrile

Cat. No. B8740801
M. Wt: 203.26 g/mol
InChI Key: QQQXOEDMCXVURE-UHFFFAOYSA-N
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Patent
US08609849B1

Procedure details

To a stirring solution of diisopropylamine (0.93 mL, 6.58 mmol) in tetrahydrofuran (8 mL) at −78° C. under nitrogen was added a solution of n-butyllithium (2.75 mL, 6.88 mmol, 2.5 M in hexane). After the addition was complete, the mixture was stirred at −78° C. for 10 minutes and removed cooling bath for 5 minutes. The mixture was cooled back to −78° C., acetonitrile (0.31 mL, 5.98 mmol) was added and the reaction mixture was then stirred at −78° C. for 30 minutes. Benzo[b]thiophene-3-carbaldehyde (1 g, 5.98 mmol) in tetrahydrofuran (4 mL) was added and the resulting solution was allowed to warm to ambient temperature. After 18 hours at ambient temperature, saturated aqueous ammonium chloride (5 mL) was added to the reaction mixture and it was concentrated at reduced pressure. The resulting crude product was diluted with ethyl acetate (20 mL), washed with water (10 mL) followed by saturated aqueous sodium chloride (10 mL). The organic layer was concentrated and purified by column chromatography (80 g silica gel cartridge) eluting with ethyl acetate/hexane (30%-50%) to give the product as a light yellow oil (1.2 g, 99%).
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13](#[N:15])[CH3:14].[S:16]1[CH:20]=[C:19]([CH:21]=[O:22])[C:18]2[CH:23]=[CH:24][CH:25]=[CH:26][C:17]1=2.[Cl-].[NH4+]>O1CCCC1>[S:16]1[CH:20]=[C:19]([CH:21]([OH:22])[CH2:14][C:13]#[N:15])[C:18]2[CH:23]=[CH:24][CH:25]=[CH:26][C:17]1=2 |f:4.5|

Inputs

Step One
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
2.75 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.31 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S1C2=C(C(=C1)C=O)C=CC=C2
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled back to −78° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was then stirred at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
WAIT
Type
WAIT
Details
After 18 hours at ambient temperature
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
The resulting crude product was diluted with ethyl acetate (20 mL)
WASH
Type
WASH
Details
washed with water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (80 g silica gel cartridge)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (30%-50%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C2=C(C(=C1)C(CC#N)O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.